2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde
Overview
Description
2-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde is an organic compound with the molecular formula C12H12O2. It is characterized by the presence of a benzaldehyde group substituted with a 3-hydroxy-3-methylbut-1-yn-1-yl moiety. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde typically involves the reaction of benzaldehyde with a suitable alkyne derivative. One common method is the Sonogashira coupling reaction, where benzaldehyde is reacted with 3-hydroxy-3-methyl-1-butyne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction is usually carried out in a solvent such as tetrahydrofuran or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The alkyne moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 2-(3-oxo-3-methylbut-1-yn-1-yl)benzaldehyde or 2-(3-carboxy-3-methylbut-1-yn-1-yl)benzaldehyde.
Reduction: Formation of 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The alkyne moiety can also participate in click chemistry reactions, facilitating the formation of bioconjugates and other functionalized molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde
- 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid
- 2-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzenesulfonamide
Uniqueness
2-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of both the hydroxyl and alkyne groups in the same molecule allows for diverse chemical transformations and applications .
Properties
IUPAC Name |
2-(3-hydroxy-3-methylbut-1-ynyl)benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-12(2,14)8-7-10-5-3-4-6-11(10)9-13/h3-6,9,14H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQMUGXWAXPOSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=CC=C1C=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454232 | |
Record name | Benzaldehyde, 2-(3-hydroxy-3-methyl-1-butynyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10454232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114215-40-6 | |
Record name | Benzaldehyde, 2-(3-hydroxy-3-methyl-1-butynyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10454232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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